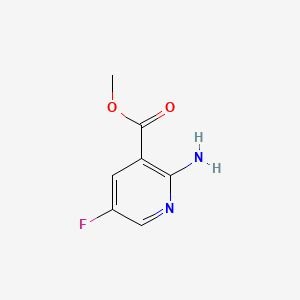

Methyl 2-amino-5-fluoronicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRWKPZLCURFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855775 | |

| Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-54-4 | |

| Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-amino-5-fluoronicotinate

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine into a molecular scaffold can profoundly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 2-amino-5-fluoronicotinate is one such pivotal building block. As a derivative of nicotinic acid, its unique arrangement of an amino group, a fluorine atom, and a methyl ester on a pyridine ring makes it a highly valuable intermediate for the synthesis of complex bioactive molecules, particularly in the development of novel therapeutic agents.[1]

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of Methyl 2-amino-5-fluoronicotinate. As Senior Application Scientists, we recognize that absolute certainty in molecular structure is the non-negotiable foundation upon which all further research and development rests. Therefore, this document moves beyond a simple listing of techniques, instead detailing the causality behind our analytical choices and demonstrating how a confluence of orthogonal data streams creates a self-validating system for structural confirmation. We will proceed through a logical workflow, beginning with foundational mass and functional group analysis, advancing to the intricate connectivity mapping provided by nuclear magnetic resonance, and culminating in the definitive spatial arrangement determined by X-ray crystallography.

The proposed structure for Methyl 2-amino-5-fluoronicotinate is presented below:

Figure 1. Proposed structure and atom numbering of Methyl 2-amino-5-fluoronicotinate.

Figure 1. Proposed structure and atom numbering of Methyl 2-amino-5-fluoronicotinate.

Chapter 1: Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the elemental composition. This is most reliably achieved using High-Resolution Mass Spectrometry (HRMS), which provides the exact mass of the molecule with sufficient accuracy to define a unique molecular formula.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: We select HRMS over standard-resolution MS because for a novel or synthesized compound, we cannot assume its identity. HRMS provides an exact mass measurement (typically to within 5 ppm), which allows for the calculation of a single, unambiguous elemental composition. This is a critical first step that constrains all subsequent spectral interpretation.

For Methyl 2-amino-5-fluoronicotinate, the molecular formula is C₇H₇FN₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated. Based on data from a closely related bromo-analog (C₇H₇BrN₂O₂), which has a calculated [M+H]⁺ of 230.9764, we can confidently predict the target for our fluoro-compound.[2]

-

Expected [M+H]⁺: 171.0564 Da

An experimental HRMS result matching this value confirms the molecular formula.

Degree of Unsaturation

With a confirmed molecular formula of C₇H₇FN₂O₂, the degree of unsaturation (DoU) can be calculated:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (7/2) - (1/2) + (2/2) = 5

A DoU of 5 is highly indicative of an aromatic system (which accounts for 4 degrees: three double bonds and one ring) and an additional double bond, consistent with the carbonyl group (C=O) of the methyl ester. This initial calculation aligns perfectly with our proposed structure.

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Causality of Choice: IR spectroscopy provides direct, tangible evidence of key functional groups. Before delving into complex NMR analysis, confirming the presence of the amine (N-H), carbonyl (C=O), and aromatic (C=C, C=N) functionalities provides a crucial checklist to guide the interpretation of more detailed spectroscopic data.

Predicted IR Absorption Bands

The predicted IR spectrum is based on characteristic group frequencies and data from analogous structures, such as Methyl 2-amino-5-bromonicotinate and 2-amino-5-methylpyridine.[2][4]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (R-NH₂) | N-H Symmetric & Asymmetric Stretch | 3450 - 3300 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl) | C-H Stretch | 2980 - 2850 | Medium |

| Ester Carbonyl (C=O) | C=O Stretch | ~1710 - 1690 | Strong |

| Aromatic Ring | C=C and C=N Stretches | 1620 - 1550 | Medium to Strong |

| Amino (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Ester C-O | C-O Stretch | 1300 - 1150 | Strong |

| Aryl Fluoride (C-F) | C-F Stretch | 1270 - 1200 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Place a small amount (1-2 mg) of the solid Methyl 2-amino-5-fluoronicotinate sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Chapter 3: The Cornerstone of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[5] By analyzing the chemical environment, connectivity, and spatial relationships of ¹H, ¹³C, and ¹⁹F nuclei, we can assemble the complete molecular puzzle.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~8.1 ppm (1H, dd, J ≈ 2.5 Hz, 8.5 Hz): This signal corresponds to H-6. It is shifted downfield due to the anisotropic effect of the pyridine nitrogen. It will appear as a doublet of doublets, split by the adjacent H-4 (a four-bond coupling, small J) and the meta-coupled fluorine atom (a four-bond H-F coupling, J ≈ 8.5 Hz).

-

δ ~7.8 ppm (1H, dd, J ≈ 2.5 Hz, 4.5 Hz): This signal is assigned to H-4. It is also downfield and will appear as a doublet of doublets, split by the adjacent H-6 (small J) and the ortho-coupled fluorine atom (a three-bond H-F coupling, J ≈ 4.5 Hz).

-

δ ~4.8 ppm (2H, broad s): This broad singlet is characteristic of the amino (-NH₂) protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

δ ~3.9 ppm (3H, s): This sharp singlet is unequivocally assigned to the methyl ester (-OCH₃) protons, which have no neighboring protons to couple with.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR reveals the carbon skeleton of the molecule. For this compound, we expect 7 distinct carbon signals. A key feature will be the observation of C-F coupling, which is invaluable for confirming fluorine's position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Carbon Atom | Estimated δ (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-7 (C=O) | ~166 | s |

| C-2 | ~158 | d, ²JCF ≈ 15 Hz |

| C-5 | ~150 | d, ¹JCF ≈ 240 Hz |

| C-6 | ~145 | d, ³JCF ≈ 10 Hz |

| C-4 | ~125 | d, ²JCF ≈ 20 Hz |

| C-3 | ~108 | s (or small d) |

| C-8 (-OCH₃) | ~52 | s |

Causality of Interpretation: The carbon directly attached to the fluorine (C-5) will exhibit a very large one-bond coupling constant (¹JCF), which is a definitive marker. The adjacent carbons (C-4 and C-6) will show smaller two- and three-bond couplings, respectively, further cementing the fluorine's location.[6]

Fluorine-19 (¹⁹F) NMR Spectroscopy

For a fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus to observe.[7] It also has a very wide chemical shift range, making it exceptionally sensitive to the local electronic environment.[8][9]

Causality of Choice: This experiment directly observes the fluorine atom. Its chemical shift confirms its electronic environment (e.g., attached to an aromatic ring), and its coupling to nearby protons provides definitive proof of its position relative to the hydrogen atoms on the ring.

Predicted ¹⁹F NMR Spectrum (in CDCl₃, 376 MHz):

-

We expect a single resonance, as there is only one fluorine environment in the molecule.

-

The signal will appear as a doublet of doublets (dd) .

-

This multiplicity arises from coupling to the two neighboring aromatic protons:

-

Three-bond coupling to the ortho proton H-4 (³JHF ≈ 4.5 Hz).

-

Four-bond coupling to the meta proton H-6 (⁴JHF ≈ 8.5 Hz).

-

Data Integration: 2D Correlation NMR & Experimental Protocols

While 1D NMR provides the core data, 2D NMR experiments are required to connect the pieces unambiguously.

-

COSY (Correlation Spectroscopy): Would show a correlation between H-4 and H-6, confirming their proximity on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton directly to the carbon it is attached to (H-4 to C-4, H-6 to C-6, and H-8 to C-8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the full skeleton. Key expected correlations include:

-

H-8 (-OCH₃) to C-7 (C=O) and C-3.

-

H-4 to C-2, C-3, C-5, and C-6.

-

H-6 to C-2, C-4, and C-5.

-

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of Methyl 2-amino-5-fluoronicotinate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to homogeneity.

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Optimize receiver gain and ensure a sufficient number of scans (e.g., 8 or 16) for good signal-to-noise.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024) and a longer acquisition time will be necessary.

-

¹⁹F Spectrum: Tune the probe to the ¹⁹F frequency. Acquire a standard one-pulse ¹⁹F spectrum. This is often a quick experiment due to the high sensitivity of the nucleus.

-

2D Spectra: Run standard, gradient-selected COSY, HSQC, and HMBC pulse programs. These are typically overnight experiments, with parameters optimized for expected coupling constants.

Chapter 4: Definitive Confirmation: Single-Crystal X-ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[10] It is considered the "gold standard" for structure proof.

Causality of Choice: X-ray crystallography provides absolute stereochemistry and precise, quantitative data on bond lengths, bond angles, and intermolecular interactions. This technique validates the connectivity derived from NMR and reveals higher-order structural features like crystal packing and hydrogen-bonding networks, which can be critical for understanding the material's bulk properties.

Expected Structural Features

Based on crystal structures of similar compounds like Methyl 2-amino-5-chlorobenzoate and 2-Amino-5-methylpyridinium benzoate, we can anticipate key features:[11][12]

-

Planarity: The pyridine ring system is expected to be largely planar.

-

Intramolecular Hydrogen Bonding: A potential intramolecular N-H···O hydrogen bond may exist between one of the amino protons and the carbonyl oxygen, forming a stable six-membered ring.[11][13]

-

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are likely to be linked into chains or sheets via intermolecular N-H···N or N-H···O hydrogen bonds, where the amino group of one molecule interacts with the pyridine nitrogen or carbonyl oxygen of a neighboring molecule.

Experimental Workflow: X-ray Crystallography

-

Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to determine the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data, resulting in the final, precise 3D structure.

Chapter 5: Synthesis and Data Integration: A Self-Validating Conclusion

A plausible synthesis for this molecule could involve fluorination of a suitable pyridine precursor, a process that has been explored for related compounds.[14] The characterization of the final product using the workflow described herein provides the necessary validation that the intended chemical transformation has occurred and that the product is of the required purity and identity for its use in research and development.

By systematically applying HRMS, IR, a full suite of NMR techniques, and single-crystal X-ray crystallography, we move from a molecular formula to a complete and irrefutable three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy foundation required for any subsequent application of Methyl 2-amino-5-fluoronicotinate.

References

-

PubChem - NIH. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724. Available from: [Link]

-

PubChem - NIH. Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209. Available from: [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. Available from: [Link]

-

ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Available from: [Link]

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

PubMed Central - NIH. 19F NMR as a tool in chemical biology. Available from: [Link]

-

PubMed - NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

-

YouTube. C-13 NMR example 2. Available from: [Link]

-

PubMed Central - NIH. Methyl 2-amino-5-bromobenzoate. Available from: [Link]

-

ResearchGate. (PDF) 2-Amino-5-methylpyridinium 3-aminobenzoate. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]

-

PubMed - NIH. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubMed Central - NIH. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Available from: [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

-

PubMed Central - NIH. Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate. Available from: [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry. Available from: [Link]

-

ResearchGate. NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

SpectraBase. 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. youtube.com [youtube.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-amino-5-fluoronicotinate (CAS Number 1211535-54-4)

A Core Intermediate for Innovations in Research and Development

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-fluoronicotinate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, offering unique opportunities for the design of novel bioactive compounds. This document details the physicochemical characteristics, synthesis, spectroscopic profile, and potential applications of Methyl 2-amino-5-fluoronicotinate, serving as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated pyridine derivatives, in particular, are privileged scaffolds found in numerous approved drugs and clinical candidates. Methyl 2-amino-5-fluoronicotinate (CAS No. 1211535-54-4) is a versatile intermediate, combining the functionalities of an aromatic amine, a methyl ester, and a strategically placed fluorine atom on a pyridine core. These features make it an attractive starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic or agrochemical applications.[2] Its structural analogs, such as the bromo- and chloro-derivatives, have demonstrated utility as key intermediates in the development of agents targeting neurological disorders and in anti-inflammatory and anti-cancer drug discovery.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Methyl 2-amino-5-fluoronicotinate is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1211535-54-4 | [3] |

| Molecular Formula | C₇H₇FN₂O₂ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

| Solubility | Soluble in methanol and other common organic solvents.[4] | Inferred Data |

Safety and Handling:

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-amino-5-fluoronicotinate. Based on data for structurally similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] For detailed safety information, it is recommended to consult the supplier's Safety Data Sheet (SDS).

Synthesis and Mechanistic Insights

The most direct and common method for the synthesis of Methyl 2-amino-5-fluoronicotinate is the esterification of its corresponding carboxylic acid, 2-amino-5-fluoronicotinic acid, with methanol.[8] This reaction is typically catalyzed by a strong acid.

Proposed Synthesis Workflow: Acid-Catalyzed Esterification

This section outlines a detailed, self-validating protocol for the synthesis of Methyl 2-amino-5-fluoronicotinate based on established esterification methodologies for nicotinic acids and amino acids.[8][9]

Caption: Acid-catalyzed esterification workflow.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-fluoronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-fluoronicotinic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).

-

Acid Addition (Causality): Cool the suspension in an ice bath. Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 eq., or thionyl chloride, 1.1-1.5 eq.) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Thionyl chloride converts the carboxylic acid to a more reactive acid chloride intermediate.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reflux temperature ensures a sufficient reaction rate.[9]

-

Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol. The residue is then cautiously added to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes). The product, being more soluble in the organic phase, will be separated from inorganic salts.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Methyl 2-amino-5-fluoronicotinate.

Spectroscopic Characterization

While specific experimental spectra for Methyl 2-amino-5-fluoronicotinate are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the fluorine, amino, and ester groups.

-

Aromatic Protons (2H): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

-

Amino Protons (2H): A broad singlet in the region of δ 4.5-6.5 ppm, which is exchangeable with D₂O.

-

Methyl Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 100-160 ppm). The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

-

Methyl Carbon: A signal in the upfield region, around δ 50-55 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[10]

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹, corresponding to the ester carbonyl group.

-

C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹.

-

C-O Stretching: Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.14 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Applications in Research and Drug Development

Methyl 2-amino-5-fluoronicotinate is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Caption: Potential application areas.

Conclusion

Methyl 2-amino-5-fluoronicotinate is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis is achievable through straightforward esterification of the corresponding carboxylic acid. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and researchers aiming to leverage this versatile building block in their research and development endeavors. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential.

References

- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Tandem mass spectrometry fragmentation of nicotine (1), methyl...[Link]

- U.S. Patent US8946235B2. 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

- Google Patents.

-

PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

PubMed. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. [Link]

-

PubMed. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

YouTube. How To Interpret An FTIR Spectrum? - Chemistry For Everyone. [Link]

- Google Patents. Process for the production of 6-methylnicotinic acid ester.

-

Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

-

UCL. Chemical shifts. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

ResearchGate. Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. [Link]

-

PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-氯-5-氟烟酸甲酯 - CAS号 847729-27-5 - 摩熵化学 [molaid.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]

- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 10. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 11. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-fluoronicotinate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-5-fluoronicotinate, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond raw data to offer a detailed interpretation grounded in fundamental principles of spectroscopy. We will explore the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal relationships between the molecular structure and its spectral output.

Introduction: The Significance of Fluorinated Nicotinates

Methyl 2-amino-5-fluoronicotinate belongs to a class of fluorinated pyridine derivatives that are of high interest in medicinal chemistry. The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, precise and unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and purity before its incorporation into complex drug candidates. This guide establishes a validated framework for the comprehensive spectroscopic analysis of this valuable compound.

Molecular Structure and Spectroscopic Implications

The structure of Methyl 2-amino-5-fluoronicotinate contains several key features that dictate its spectroscopic signature: a substituted pyridine ring, an amino group, a fluorine atom, and a methyl ester. Each of these functional groups gives rise to characteristic signals in different spectroscopic experiments.

Caption: Molecular structure with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum of Methyl 2-amino-5-fluoronicotinate is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The interpretation relies heavily on chemical shifts (δ), spin-spin coupling constants (J), and integration values.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

|---|---|---|---|---|

| 1 | ~8.1 - 8.3 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2.5 | H-6 |

| 2 | ~7.8 - 8.0 | dd | J(H,F) ≈ 4-5, J(H,H) ≈ 2.5 | H-4 |

| 3 | ~6.5 - 7.0 | br s | - | NH₂ |

| 4 | ~3.8 - 3.9 | s | - | OCH₃ |

Causality Behind the Predictions:

-

Aromatic Protons (H-4, H-6): The pyridine ring protons are found in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current.

-

H-6: This proton is ortho to the ring nitrogen and will be the most downfield. It will appear as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, ⁴JHH ≈ 2.5 Hz) and the fluorine atom at C-5 (meta coupling, ⁴JHF ≈ 4-5 Hz).

-

H-4: This proton is also significantly deshielded. It will appear as a doublet of doublets (dd) due to coupling with H-6 (meta coupling, ⁴JHH ≈ 2.5 Hz) and the fluorine atom at C-5 (ortho coupling, ³JHF ≈ 8-10 Hz). The larger coupling constant will be due to the three-bond H-F interaction.

-

-

Amino Protons (NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group are equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.8-3.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of Methyl 2-amino-5-fluoronicotinate will be the large coupling constants between the fluorine atom and the carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted δ (ppm) | Coupling Constant (¹JCF, ²JCF, ³JCF) (Hz) | Assignment |

|---|---|---|

| ~166 | - | C=O (Ester) |

| ~158 | d, ²JCF ≈ 15-25 | C-2 |

| ~150-155 | d, ¹JCF ≈ 230-250 | C-5 |

| ~140 | d, ³JCF ≈ 3-5 | C-6 |

| ~135 | d, ²JCF ≈ 15-25 | C-4 |

| ~105 | d, ³JCF ≈ 3-5 | C-3 |

| ~52 | - | OCH₃ |

Causality Behind the Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing around 166 ppm.

-

Fluorine-Coupled Carbons: The most telling feature is the direct, one-bond coupling between C-5 and the fluorine atom (¹JCF), which is typically very large (230-250 Hz). This results in a large doublet for the C-5 signal. The carbons ortho to the fluorine (C-4 and C-6) will show smaller two-bond couplings (²JCF) of around 15-25 Hz, while the meta carbons (C-2 and C-3) will exhibit even smaller three-bond couplings (³JCF) of 3-5 Hz.[2] This distinct pattern of C-F coupling is a powerful diagnostic tool for confirming the position of the fluorine substituent.

-

C-2: This carbon, attached to the amino group, is significantly deshielded and will appear far downfield.

-

Methyl Carbon (OCH₃): The methyl carbon of the ester is highly shielded and will appear upfield, typically around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity. For Methyl 2-amino-5-fluoronicotinate (C₇H₇FN₂O₂), the exact molecular weight is 170.0491 g/mol . In a typical Electrospray Ionization (ESI) experiment in positive mode, the molecule will be observed as the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Formula | Interpretation |

|---|---|---|

| 171.0569 | [C₇H₈FN₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 139.0311 | [C₆H₄FN₂O]⁺ | Loss of methanol (CH₃OH) from [M+H]⁺ |

| 112.0355 | [C₅H₃FN₂]⁺ | Loss of CO from the m/z 139 fragment |

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation pathway.

The primary fragmentation pathway for esters is often the loss of the alcohol moiety. For Methyl 2-amino-5-fluoronicotinate, this would involve the loss of methanol (32 Da) from the protonated molecular ion to yield a highly stable acylium ion. Subsequent loss of carbon monoxide (28 Da) is also a common fragmentation pathway for aromatic carbonyl compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data (Solid Phase, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Pyridine Ring |

| 2990 - 2950 | Medium | C-H Aliphatic Stretch | Methyl Ester (-OCH₃) |

| 1710 - 1690 | Strong | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | Strong | N-H Bend & C=C Aromatic Stretch | Amine & Pyridine Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester |

| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

Causality Behind the Predictions:

-

N-H Stretching: The primary amine will show two distinct stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric vibrations.[3]

-

C=O Stretching: The ester carbonyl group will produce a very strong and sharp absorption band around 1700 cm⁻¹. Its exact position can be influenced by conjugation with the pyridine ring.

-

C-F Stretching: The C-F bond gives rise to a strong absorption in the fingerprint region, typically between 1250 and 1150 cm⁻¹, which is a key diagnostic peak for the presence of the fluorine atom.[4]

-

Aromatic Region: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1450 cm⁻¹ region. The N-H bending vibration often overlaps with these signals.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

General Spectroscopic Workflow

Caption: General workflow for spectroscopic characterization.

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 2-amino-5-fluoronicotinate and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar aromatic compounds.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).[6]

B. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500. The high-resolution capability is crucial for confirming the elemental composition based on the accurate mass measurement.[7]

C. Infrared Spectroscopy

-

Sample Preparation: For a solid sample, either use an Attenuated Total Reflectance (ATR) accessory or prepare a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity and speed.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[8]

-

Acquisition: Collect a background spectrum of the empty ATR crystal or the KBr press. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-amino-5-fluoronicotinate provides an unambiguous confirmation of its chemical structure. The predictable patterns in ¹H and ¹³C NMR, particularly the characteristic H-F and C-F coupling constants, serve as definitive markers for the fluorine substituent's position. High-resolution mass spectrometry validates the elemental composition, while IR spectroscopy confirms the presence of key functional groups. By following the detailed interpretations and standardized protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

PubChem. Methyl 2-chloro-5-fluoronicotinate. National Center for Biotechnology Information. [Link]

-

Syaima, H., Rahardjo, S. B., & Suryanti, V. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

Prabavathi, N., & Nilufer, A. (2015). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. [Link]

-

Kim, H. J., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

-

Miyagawa, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

- Arjunan, V., et al. (2011). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Arjunan, V., et al. (2015). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]

-

Sharma, N., et al. (2012). Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. [Link]

-

Takemura, M., et al. (2001). 13 C NMR spectra (ppm) of L-and D-isoleucine. ResearchGate. [Link]

-

de Oliveira, G. G., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

Powers, E. W., et al. (2022). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. [Link]

-

Santos, I. C., et al. (2013). Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. PubMed. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-amino-5-fluoronicotinate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-5-fluoronicotinate, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, a thorough understanding of the structural elucidation of such molecules is paramount. This document offers a detailed walkthrough of sample preparation, spectral acquisition, and in-depth interpretation of the NMR data. We will explore the influence of the amino, fluoro, and methyl ester substituents on the chemical shifts and coupling constants of the pyridine ring, providing a robust framework for the structural verification of this and similar compounds.

Introduction: The Significance of Methyl 2-amino-5-fluoronicotinate

Methyl 2-amino-5-fluoronicotinate is a substituted pyridine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its structural features, including a nucleophilic amino group, an electron-withdrawing fluorine atom, and a methyl ester, make it a valuable precursor for creating complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any chemical synthesis, and NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution. This guide will demonstrate the application of ¹H and ¹³C NMR spectroscopy to confidently assign the structure of Methyl 2-amino-5-fluoronicotinate.

Experimental Methodology: A Self-Validating Protocol

The quality of NMR data is intrinsically linked to the meticulousness of the experimental procedure. The following protocol is designed to ensure high-resolution spectra, free from common artifacts.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2] The following steps ensure a homogenous solution and minimize interference.

Protocol:

-

Weighing the Analyte: Accurately weigh 10-20 mg of Methyl 2-amino-5-fluoronicotinate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2] Using a vial for initial dissolution allows for better mixing and visual confirmation of complete solubility before transferring to the NMR tube.[2]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and a single, well-defined solvent peak. Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the NMR coil.[1]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles, as they can degrade spectral quality.[2]

-

Cleaning and Insertion: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[3]

NMR Instrument Parameters

The spectra were acquired on a Bruker AVANCE III 400 spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C.[4][5]

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 scans were accumulated to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 second was employed.

-

Acquisition Time: An acquisition time of 4.089 seconds was used.

-

Spectral Width: The spectral width was set to 20.5 ppm.

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 1024 scans were acquired due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

Spectral Width: The spectral width was set to 240 ppm, which is a typical range for most organic molecules.[6]

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-5-fluoronicotinate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, a broad singlet for the amino protons, and a sharp singlet for the methyl ester protons.

Table 1: ¹H NMR Spectral Data for Methyl 2-amino-5-fluoronicotinate in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.98 | dd | J(H,F) = 3.2, J(H,H) = 0.8 | 1H | H-6 |

| 2 | 7.34 | dd | J(H,F) = 9.2, J(H,H) = 0.8 | 1H | H-4 |

| 3 | 5.05 | br s | - | 2H | -NH₂ |

| 4 | 3.88 | s | - | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons (H-4 and H-6): The protons on the pyridine ring appear in the downfield region, as expected for aromatic protons. The presence of the electron-withdrawing fluorine atom and the ester group, along with the electron-donating amino group, influences their precise chemical shifts.

-

H-6 (δ 7.98): This proton is deshielded due to its proximity to the nitrogen atom and the ester group. It appears as a doublet of doublets due to coupling with both the fluorine atom and the H-4 proton.

-

H-4 (δ 7.34): This proton is also deshielded and appears as a doublet of doublets, showing coupling to the fluorine atom and the H-6 proton.

-

-

Amino Protons (-NH₂): The protons of the amino group appear as a broad singlet at approximately 5.05 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift of amine protons can be concentration and solvent dependent.[7]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at 3.88 ppm, a characteristic region for such functional groups.

Diagram 1: Molecular Structure and ¹H NMR Assignments

Caption: A streamlined workflow for the NMR analysis of Methyl 2-amino-5-fluoronicotinate.

Causality of Experimental Choices and Field-Proven Insights

-

Choice of Solvent: CDCl₃ was chosen for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable residual peak. For compounds with poor solubility in CDCl₃, other deuterated solvents like DMSO-d₆ or Methanol-d₄ could be considered, though their residual peaks are more complex. [4]* Concentration: The specified concentration ranges are a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues like line broadening due to sample viscosity or aggregation. [3]* Proton Decoupling in ¹³C NMR: Proton decoupling is a standard technique that simplifies the ¹³C spectrum by removing C-H coupling. This results in each unique carbon appearing as a single peak (or a doublet in this case, due to C-F coupling), making the spectrum much easier to interpret.

-

Understanding Substituent Effects:

-

Amino Group (-NH₂): As an electron-donating group, the amino group tends to shield the carbons and protons of the pyridine ring, particularly at the ortho and para positions.

-

Fluoro Group (-F): Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the directly attached carbon (C-5). [8]Its influence on other carbons and protons is a combination of through-bond inductive effects and through-space effects. The large C-F coupling constants are invaluable for assignment. [9] * Methyl Ester Group (-COOCH₃): This electron-withdrawing group deshields the adjacent carbons and protons.

-

Conclusion: Unambiguous Structural Verification

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides conclusive evidence for the structure of Methyl 2-amino-5-fluoronicotinate. The observed chemical shifts, multiplicities, integration values, and coupling constants are all consistent with the proposed structure. The characteristic C-F coupling patterns in the ¹³C NMR spectrum are particularly diagnostic, allowing for the unambiguous assignment of the fluorinated pyridine ring. This detailed NMR analysis serves as a robust quality control measure and a fundamental component of the characterization of this important synthetic intermediate.

References

-

ResearchGate. (n.d.). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ResearchGate. (n.d.). 15N NMR substituent effects AS-(ppm) of various amino acid derivatives. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

-

NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

(n.d.). FLUORINE COUPLING CONSTANTS. Retrieved from [Link]

-

National Institutes of Health. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

-

(n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Retrieved from [Link]

-

(n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Journal of the American Chemical Society. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

(n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-5-fluoronicotinate

Introduction: The Significance of Methyl 2-amino-5-fluoronicotinate in Modern Drug Discovery

Methyl 2-amino-5-fluoronicotinate is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs, including the aminopyridine core, a fluorine substituent, and a methyl ester, make it a versatile building block for the synthesis of a wide array of bioactive molecules.[1][2][3] The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[4] As such, robust analytical methodologies for the characterization of this key intermediate are paramount for ensuring the quality and integrity of downstream drug candidates.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-amino-5-fluoronicotinate. We will delve into the principles of its ionization and fragmentation behavior, offer a detailed experimental protocol for its analysis by electrospray ionization-mass spectrometry (ESI-MS), and present a plausible fragmentation pathway based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry of this important synthetic intermediate.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Before delving into the practical aspects of mass spectrometric analysis, it is crucial to understand the key physicochemical properties of Methyl 2-amino-5-fluoronicotinate that will influence its behavior in the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O₂ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Exact Mass | 170.0495 | Calculated |

The presence of the basic amino group and the pyridine nitrogen makes this molecule readily amenable to protonation. Therefore, electrospray ionization in positive ion mode ([M+H]⁺) is the preferred method for its analysis. The protonated molecule will have a monoisotopic mass of m/z 171.0573.

Experimental Protocol: High-Resolution Mass Spectrometry of Methyl 2-amino-5-fluoronicotinate

This section outlines a detailed, step-by-step methodology for the analysis of Methyl 2-amino-5-fluoronicotinate using a liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-Q-TOF MS). This system provides high-resolution and accurate mass data, which is essential for unambiguous identification and structural elucidation.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 2-amino-5-fluoronicotinate in HPLC-grade methanol. From this stock, prepare a working solution of 1 µg/mL by serial dilution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Acquisition Mode: Full scan MS and tandem MS (MS/MS) from m/z 50 to 500.

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be employed to induce fragmentation and obtain a comprehensive fragmentation spectrum.

This experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for LC-MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Based on the principles of mass spectrometry and the known fragmentation patterns of related compounds, we can predict the major fragments of protonated Methyl 2-amino-5-fluoronicotinate ([M+H]⁺, m/z 171.06).[5][6][7][8][9]

Predicted Fragmentation Data:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 171.06 | 139.03 | CH₃OH (Methanol) | 2-amino-5-fluoronicotinoyl cation |

| 171.06 | 112.04 | COOCH₃ (Carbomethoxy radical) | 2-amino-5-fluoropyridinium |

| 139.03 | 111.03 | CO (Carbon monoxide) | 5-fluoro-2-aminopyridinium |

| 112.04 | 85.03 | HCN (Hydrogen cyanide) | Fluorinated cyclopentadienyl cation |

The fragmentation is expected to be initiated by the loss of neutral molecules from the ester group, followed by cleavages within the pyridine ring. The loss of methanol from the protonated molecule is a common fragmentation pathway for methyl esters.[9] Subsequent loss of carbon monoxide is also a characteristic fragmentation of nicotinic acid derivatives.[8]

The proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed fragmentation of Methyl 2-amino-5-fluoronicotinate.

Conclusion: A Framework for Confident Characterization

This technical guide provides a robust framework for the mass spectrometric analysis of Methyl 2-amino-5-fluoronicotinate. By combining a detailed experimental protocol with a theoretically sound prediction of its fragmentation behavior, researchers and drug development professionals can approach the characterization of this important building block with confidence. The high-resolution mass spectrometry data obtained using the described methodology will be invaluable for confirming the identity and purity of this compound, thereby ensuring the quality of subsequent synthetic endeavors.

References

-

MySkinRecipes. (n.d.). Methyl 2-amino-5-fluoronicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242724, Methyl 2-fluoronicotinate. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539–548. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from [Link]

-

Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

He, K., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2014, 815615. Retrieved from [Link]

-

American Chemical Society. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Niacin, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate. Retrieved from [Link]

-

Wolk, J. L., et al. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(10), 1209-1213. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wang, S., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(9), 1581-1592. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]

- 3. Methyl 2-amino-5-fluoronicotinate [myskinrecipes.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical characteristics of Methyl 2-amino-5-fluoronicotinate

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 2-amino-5-fluoronicotinate

Introduction

Methyl 2-amino-5-fluoronicotinate, with the CAS number 1211535-54-4, is a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. Its structural motif, featuring an aminopyridine core functionalized with a fluorine atom and a methyl ester, makes it a valuable and versatile building block for the synthesis of more complex molecules. The strategic placement of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 2-amino-5-fluoronicotinate, offering insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1211535-54-4 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like methanol and ethanol. | [5] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |

Structural Representation

Caption: 2D Structure of Methyl 2-amino-5-fluoronicotinate

Spectroscopic Characterization

Detailed experimental spectroscopic data for Methyl 2-amino-5-fluoronicotinate is not widely published. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent aromatic proton signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-amino-5-fluoronicotinate would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-F stretching. For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹[6][7].

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 170.14.

Synthesis Protocol: Esterification of 2-amino-5-fluoronicotinic Acid

A common and efficient method for the synthesis of Methyl 2-amino-5-fluoronicotinate is the esterification of its corresponding carboxylic acid, 2-amino-5-fluoronicotinic acid, using methanol in the presence of an acid catalyst.[8]

Experimental Workflow

Caption: Synthesis and Purification Workflow

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend one equivalent of 2-amino-5-fluoronicotinic acid in an excess of dry methanol.

-

Catalyst Addition: To this suspension, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, while stirring. The addition should be done carefully, as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: The residue is then carefully neutralized with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The aqueous layer is extracted several times with a suitable organic solvent, like ethyl acetate.

-

Drying and Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Safety and Handling

-

Hazard Statements (Anticipated):

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fumes.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If skin irritation occurs, seek medical advice.

-

Applications in Research and Development

Methyl 2-amino-5-fluoronicotinate serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications. The primary amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed or converted to other functional groups. The fluorinated pyridine ring itself can participate in various coupling reactions. These properties make it a valuable precursor for the development of novel pharmaceuticals and agrochemicals.[12][13]

Conclusion

Methyl 2-amino-5-fluoronicotinate is a valuable chemical intermediate with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics, a reliable synthesis protocol, and essential safety information based on analogous compounds. As research involving this molecule continues to grow, a more detailed understanding of its physicochemical properties will undoubtedly emerge, further enabling its application in the development of new and improved chemical entities.

References

-

ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

NIH. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

- Google Patents. (1998). Process for esterification of amino acids and peptides.

-

MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]

-

MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]

-

ResearchGate. (2025). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-amino-5-fluoronicotinate. Retrieved from [Link]

Sources

- 1. 1211535-54-4 | Methyl 2-amino-5-fluoronicotinate - AiFChem [aifchem.com]

- 2. Methyl 2-amino-5-fluoronicotinate [myskinrecipes.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-AMINO-5-FLUORO-3-PYRIDINECARBOXYLIC ACID METHYL ESTER | 1211535-54-4 [chemicalbook.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 50735-33-6|Methyl 2-amino-5-chloronicotinate|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

The Impact of Fluorination on the Biological Activity of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals